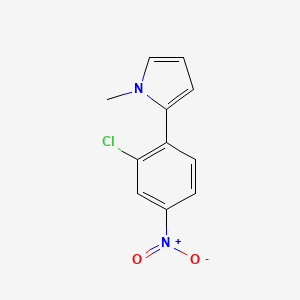
2-(2-Chloro-4-nitrophenyl)-1-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-nitrophenyl)-1-methyl-1H-pyrrole is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenyl)-1-methyl-1H-pyrrole typically involves the nitration of 2-chloroaniline followed by a series of reactions to introduce the pyrrole ring. One common method includes:
Nitration: 2-chloroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-chloro-4-nitroaniline.
Formation of Pyrrole Ring: The 2-chloro-4-nitroaniline undergoes a cyclization reaction with an appropriate reagent, such as acetic anhydride, to form the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-nitrophenyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced with other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrroles: Substitution reactions yield various substituted pyrroles depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-4-nitrophenyl)-1-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-nitrophenyl)-1-methyl-1H-pyrrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Similar in structure but lacks the pyrrole ring.
2-Chloro-5-nitrophenol: Another nitrophenol derivative with a different substitution pattern.
4-Chloro-2-nitrophenol: Similar nitrophenol compound with different chloro and nitro group positions.
Uniqueness
2-(2-Chloro-4-nitrophenyl)-1-methyl-1H-pyrrole is unique due to the presence of both a pyrrole ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenyl)-1-methylpyrrole |
InChI |
InChI=1S/C11H9ClN2O2/c1-13-6-2-3-11(13)9-5-4-8(14(15)16)7-10(9)12/h2-7H,1H3 |
InChI Key |
RVXGMQFNJKPVEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















